molecular formula C19H24N2O4 B2473633 2-cyclopentyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide CAS No. 953232-54-7

2-cyclopentyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide

Cat. No. B2473633
M. Wt: 344.411
InChI Key: IWZZQIOHZPKDTI-UHFFFAOYSA-N
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Description

The compound “2-cyclopentyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide” is a complex organic molecule. It contains a cyclopentyl group, an isoxazole ring, and a 3,4-dimethoxyphenyl group .


Molecular Structure Analysis

The isoxazole ring is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The 3,4-dimethoxyphenyl group is a phenyl ring with methoxy groups (-OCH3) attached to the 3rd and 4th carbon atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the isoxazole ring and the 3,4-dimethoxyphenyl group. Isoxazole rings can participate in various reactions such as nucleophilic substitutions or additions .

Scientific Research Applications

Synthesis and Chemical Properties

Compounds structurally related to "2-cyclopentyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide" often undergo studies for their synthesis methods, aiming at improving yields, exploring novel synthetic pathways, or understanding their fundamental chemical properties. For instance, research on the facile synthesis of certain isoquinoline derivatives through cyclisation processes reveals the interest in efficient synthetic routes for complex molecules (King, 2007). These synthesis pathways are crucial for generating compounds with specific functions and exploring their potential applications in various fields.

Potential Applications

  • Corrosion Inhibition

    Research has explored the use of acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors, demonstrating the practical applications of these compounds in protecting metals against corrosion (Yıldırım & Çetin, 2008). This indicates potential industrial applications in materials science and engineering.

  • Pharmacological Effects

    The study of substituted thiadiazoles as anti-inflammatory and analgesic agents showcases the medical research interest in compounds with similar chemical frameworks (Shkair et al., 2016). Such research underlines the ongoing efforts to discover new therapeutic agents.

  • Ligand-Protein Interactions

    Investigations into the ligand-protein interactions and photovoltaic efficiency modeling of bioactive analogs, including benzothiazolinone acetamide analogs, highlight the multifaceted research interest from biochemical interactions to potential energy applications (Mary et al., 2020).

Future Directions

Future research could involve studying the synthesis, reactivity, and potential applications of this compound. It could be interesting to explore its potential biological activity given the presence of the isoxazole ring and the 3,4-dimethoxyphenyl group, which are found in many bioactive compounds .

properties

IUPAC Name

2-cyclopentyl-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-23-16-8-7-14(10-18(16)24-2)17-11-15(21-25-17)12-20-19(22)9-13-5-3-4-6-13/h7-8,10-11,13H,3-6,9,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZZQIOHZPKDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)CC3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide

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